molecular formula C19H20ClNO3S B12768466 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester CAS No. 165391-82-2

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester

Cat. No.: B12768466
CAS No.: 165391-82-2
M. Wt: 377.9 g/mol
InChI Key: YETSSBYWJQOUJZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with the molecular formula C19H20ClNO3S. This compound is known for its unique structure, which includes a benzoic acid core substituted with a chloro group, a furanyl thioxomethyl amino group, and a cyclohexyl ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the chloro group and the furanyl thioxomethyl amino group. The final step involves esterification with cyclohexanol under acidic conditions to form the cyclohexyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclopentyl ester
  • Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cycloheptyl ester

Uniqueness

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The cyclohexyl ester provides distinct steric and electronic properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

165391-82-2

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C19H20ClNO3S/c1-12-15(9-10-23-12)18(25)21-13-7-8-17(20)16(11-13)19(22)24-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,25)

InChI Key

YETSSBYWJQOUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3

Origin of Product

United States

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